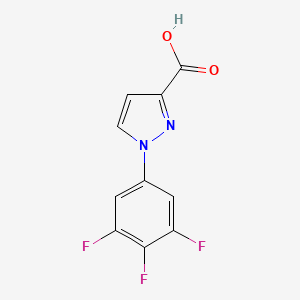

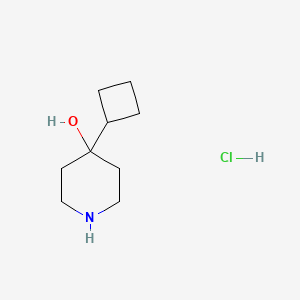

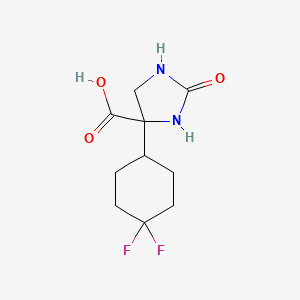

1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-Trifluorophenylboronic acid is a chemical compound with the molecular formula C6H4BF3O2 . It has an average mass of 175.901 Da and a monoisotopic mass of 176.025650 Da .

Synthesis Analysis

The synthesis of 3,4,5-Trifluorophenylboronic acid involves several steps. The process starts with magnesium turnings reacting with 1-bromo-3,4,5-trifluorobenzene in anhydrous ether. The resulting mixture is then treated with dry tetrahydrofuran (THF) and trimethyl borate. After several extraction and filtration steps, the final product is obtained .Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluorophenylboronic acid consists of a boronic acid group attached to a phenyl ring with three fluorine atoms at the 3rd, 4th, and 5th positions .Chemical Reactions Analysis

3,4,5-Trifluorophenylboronic acid has been used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

3,4,5-Trifluorophenylboronic acid has a molecular formula of C6H4BF3O2, an average mass of 175.901 Da, and a monoisotopic mass of 176.025650 Da .科学的研究の応用

Suzuki–Miyaura Coupling

(3,4,5-Trifluorophenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. This reaction, catalyzed by transition metals, forms carbon–carbon bonds. The mild reaction conditions and functional group tolerance make it widely applicable in organic synthesis . Researchers use this coupling to create complex molecules, such as pharmaceutical intermediates and natural products.

Frustrated Lewis Pair (FLP) Chemistry

FLPs involve non-covalent interactions between Lewis acids and Lewis bases. (3,4,5-Trifluorophenyl)boronic acid serves as an archetypal borane in FLP chemistry. Its Lewis acidity, influenced by the arrangement of fluorine atoms on the aryl ring, plays a crucial role in activating small molecules like hydrogen and carbon dioxide. FLPs find applications in catalysis, hydrogen activation, and bond activation .

Safety and Hazards

特性

IUPAC Name |

1-(3,4,5-trifluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-6-3-5(4-7(12)9(6)13)15-2-1-8(14-15)10(16)17/h1-4H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQZQDJZFNXVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)

![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2801421.png)